

# A Technical Guide to the Physical Properties of Acetylsalicylic Acid (Aspirin)

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## Compound of Interest

**Compound Name:** (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

**Cat. No.:** B164688

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## Introduction

Acetylsalicylic acid, widely known as aspirin, is a cornerstone of modern pharmacology, valued for its analgesic, antipyretic, anti-inflammatory, and antiplatelet properties.[1][2] A derivative of salicylic acid, aspirin is a white, crystalline, and weakly acidic substance.[3] Its therapeutic effects are primarily due to the irreversible inactivation of the cyclooxygenase (COX) enzyme. [4] A thorough understanding of its physical properties is critical for its formulation, manufacturing, and effective delivery as a pharmaceutical agent. This guide provides an in-depth overview of the key physical properties of aspirin, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.

## Physical Properties of Aspirin

The physical characteristics of a compound are fundamental to its handling, processing, and bioavailability. For aspirin, the melting point is a key indicator of purity, while its behavior at higher temperatures is crucial for manufacturing considerations.

Data Presentation: Physical Properties of Acetylsalicylic Acid

Physical Property	Value	Notes
Melting Point	136 °C (277 °F)[1][3]	Pure aspirin has a sharp melting point range. Impurities will lower and broaden this range.[5]
Boiling Point	140 °C (284 °F) (decomposes) [3]	Aspirin decomposes at or near its boiling point, breaking down into salicylic acid and acetic acid, particularly in the presence of moisture.[1]
Acid Dissociation Constant (pKa)	3.5 at 25 °C (77 °F)[1]	This value indicates that aspirin is a weak acid.
Appearance	White, crystalline powder[2][3]	Odorless in dry air, but can develop the smell of acetic acid in moist air due to hydrolysis.[2]
Solubility	Slightly soluble in water; soluble in ethanol, ether, and chloroform.[3]	

## Experimental Protocols for Physical Property Determination

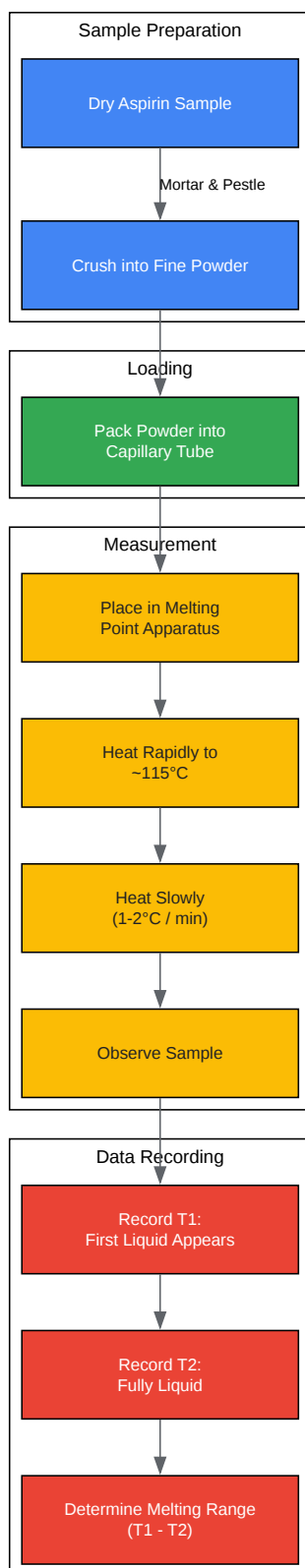
Accurate determination of physical properties like melting point is essential for quality control in drug development and manufacturing.

### 3.1 Melting Point Determination

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow range. This protocol describes the capillary method, a common technique for determining the melting point of a powdered solid.

Methodology:

- **Sample Preparation:** Ensure the aspirin sample is completely dry to avoid skewed results.<sup>[6]</sup> Crush the crystalline aspirin into a fine powder using a mortar and pestle.
- **Capillary Tube Loading:** Pack the powdered aspirin into a capillary tube (sealed at one end) to a depth of approximately 0.5 cm.<sup>[6]</sup> This is achieved by tapping the open end of the tube into the powder and then tapping the sealed end on a hard surface to compact the sample.<sup>[7]</sup>
- **Apparatus Setup:**
  - Attach the capillary tube to a thermometer using a small rubber band or a piece of tubing, ensuring the bottom of the tube is level with the thermometer bulb.<sup>[6][7]</sup>
  - Place the thermometer and attached capillary tube into a melting point apparatus, which can be a commercial device or a beaker filled with a high-boiling point liquid like mineral oil or glycerol (oil bath).<sup>[6][8][9]</sup>
- **Heating and Observation:**
  - Heat the apparatus rapidly at first to about 20°C below the expected melting point of aspirin (approx. 115-120°C).<sup>[5]</sup>
  - Decrease the heating rate to a slow and steady 1-2°C per minute as you approach the melting point.<sup>[5][10]</sup> This slow rate is crucial for an accurate reading.
- **Recording the Melting Range:**
  - Record the temperature at which the first drop of liquid appears.
  - Record the temperature at which the entire sample has completely liquefied.
  - The recorded values represent the melting point range. For pure aspirin, this range should be narrow, for instance, 135-136°C.<sup>[10]</sup> A broad range often indicates the presence of impurities.<sup>[5]</sup>



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Caption: Experimental workflow for melting point determination.

### 3.2 Boiling Point Determination

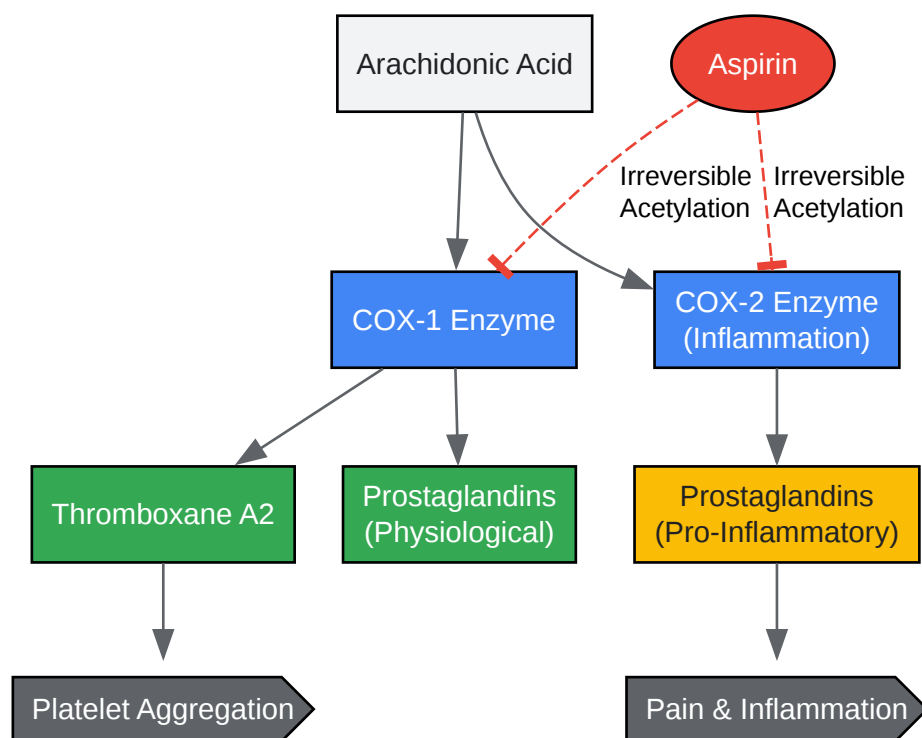
Determining the boiling point of aspirin is challenging because the compound decomposes at temperatures around 140°C, which is near its boiling point.[3] This decomposition, a hydrolysis reaction that yields acetic and salicylic acids, means a true boiling point under standard atmospheric pressure is not typically observed.[1] Any attempt to measure it using standard techniques would likely measure the decomposition temperature. For compounds that are stable at their boiling point, the methodology would involve heating the liquid until its vapor pressure equals the atmospheric pressure, and measuring this equilibrium temperature.

## Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

Aspirin's therapeutic effects are a direct result of its interaction with the cyclooxygenase (COX) signaling pathway. There are two main isoforms of this enzyme, COX-1 and COX-2.[4]

- COX-1 is constitutively expressed in many tissues, including platelets and the stomach lining. It is responsible for producing prostaglandins that regulate physiological processes and thromboxane A<sub>2</sub>, which promotes platelet aggregation.[4][11]
- COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is a primary mediator of the inflammatory response through the production of pro-inflammatory prostaglandins.[1]

Aspirin exerts its effect through the irreversible acetylation of a serine residue within the active site of both COX-1 and COX-2.[1][4] This covalent modification permanently blocks the enzyme's ability to convert arachidonic acid into its downstream products. This irreversible inhibition distinguishes aspirin from other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[1][4] The inhibition of COX-1 in platelets is particularly significant; because platelets lack a nucleus, they cannot synthesize new enzyme, so the antiplatelet effect of a single aspirin dose lasts for the entire lifespan of the platelet (8-9 days).[1]



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Caption: Aspirin's inhibition of the COX signaling pathway.

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